8-Chlorocannabiorcichromenic acid

Description

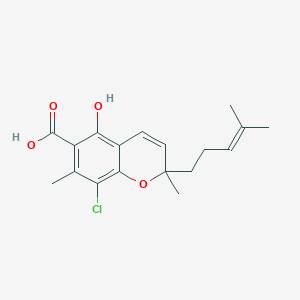

Structure

3D Structure

Properties

Molecular Formula |

C18H21ClO4 |

|---|---|

Molecular Weight |

336.8 g/mol |

IUPAC Name |

8-chloro-5-hydroxy-2,7-dimethyl-2-(4-methylpent-3-enyl)chromene-6-carboxylic acid |

InChI |

InChI=1S/C18H21ClO4/c1-10(2)6-5-8-18(4)9-7-12-15(20)13(17(21)22)11(3)14(19)16(12)23-18/h6-7,9,20H,5,8H2,1-4H3,(H,21,22) |

InChI Key |

SXTULWIZWVPSMR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C2C=CC(OC2=C1Cl)(C)CCC=C(C)C)O)C(=O)O |

Synonyms |

8-chloro-5-hydroxy-2,7-dimethyl-2-(4-methyl-3-pentenyl)-2H-1-benzopyran-6-carboxylic acid 8-chlorocannabiorcichromenic acid |

Origin of Product |

United States |

Discovery, Isolation, and Natural Occurrence of 8 Chlorocannabiorcichromenic Acid

Identification from Cylindrocarpon olidum as a Fungal Metabolite

8-Chlorocannabiorcichromenic acid has been identified as a natural product originating from the fungus Cylindrocarpon olidum. This compound is a secondary metabolite produced by the fungus. nih.gov In a 1994 study published in the journal Phytochemistry, researchers identified this compound as an active component in the cultures of Cylindrocarpon olidum. nih.gov The identification of this chlorinated chromene from a fungal source highlights the diverse metabolic capabilities of microorganisms. Cylindrocarpon is a genus of mitosporic fungi, and species within this genus are known for producing a variety of bioactive compounds.

Historical Perspective of its Isolation and Characterization

The isolation and characterization of this compound were first reported in the aforementioned 1994 study. The researchers isolated the compound from cultures of Cylindrocarpon olidum that exhibited antagonistic properties against other fungi. nih.gov The process of isolation involved standard chromatographic techniques to separate the active components from the fungal culture broth.

Following isolation, the structure of the compound was elucidated using spectroscopic methods. The full chemical name was determined to be 8-chloro-5-hydroxy-2,7-dimethyl-2-(4-methyl-3-pentenyl)-2H-1-benzopyran-6-carboxylic acid. nih.gov This structural determination was crucial in identifying it as a new natural product and a chlorinated derivative of other known chromenes.

Co-occurrence and Structural Relationships with Other Fungal Chromenes, such as Cannabiorcichromenic Acid and Mycochromenic Acid

This compound does not occur in isolation within Cylindrocarpon olidum. It is found to co-occur with the non-chlorinated analogue, cannabiorcichromenic acid. nih.gov This co-occurrence suggests a common biosynthetic pathway for these two compounds, with the chlorination step likely occurring late in the pathway to produce this compound.

Structurally, these compounds belong to the chromene class of organic compounds, characterized by a benzopyran ring system. The structural relationship between this compound and cannabiorcichromenic acid is the presence of a chlorine atom at the 8th position on the benzopyran ring of the former.

Below is a table summarizing the key structural features of these related compounds.

| Compound Name | Core Structure | Key Substituents |

| This compound | Benzopyran | Chlorine at C-8, Carboxylic acid at C-6, Hydroxyl at C-5, two Methyl groups, and a 4-methyl-3-pentenyl group |

| Cannabiorcichromenic acid | Benzopyran | Carboxylic acid at C-6, Hydroxyl at C-5, two Methyl groups, and a 4-methyl-3-pentenyl group |

| Mycochromenic acid | Benzopyran | Carboxylic acid at C-6, Hydroxyl at C-5, a Methyl group, and a geranyl group |

Biosynthesis of 8 Chlorocannabiorcichromenic Acid in Fungi

Proposed Polyketide Biosynthetic Pathways in Cylindrocarpon olidum

The biosynthesis of 8-chlorocannabiorcichromenic acid is believed to originate from a polyketide pathway, a common route for producing diverse aromatic compounds in filamentous fungi. nih.gov The core aromatic structure is assembled by a large, multi-domain enzyme known as a polyketide synthase (PKS). researchgate.netmdpi.com

Key Research Findings:

Polyketide Core Synthesis: The pathway likely initiates with the action of an iterative Type I PKS. These enzymes sequentially add two-carbon units, typically derived from acetyl-CoA and malonyl-CoA, to a growing chain. mdpi.com For a molecule like this compound, the PKS would likely assemble a tetraketide intermediate from one acetyl-CoA starter unit and three malonyl-CoA extender units.

Cyclization and Aromatization: Following chain assembly, specific domains within the PKS, such as a product template (PT) domain and a thioesterase (TE) or cyclase (CYC) domain, catalyze the intramolecular cyclization and subsequent aromatization of the polyketide chain. This process would yield a foundational aromatic ring system, likely orsellinic acid or a closely related derivative, which serves as the scaffold for subsequent modifications. Fungal PKS gene clusters are often responsible for producing a variety of secondary metabolites. nih.govnih.gov

The table below outlines the proposed initial steps in the polyketide pathway.

| Step | Precursors | Key Enzyme Type | Intermediate/Product |

| 1. Chain Assembly | Acetyl-CoA, Malonyl-CoA | Iterative Type I Polyketide Synthase (PKS) | Linear Polyketide Chain |

| 2. Cyclization/Aromatization | Linear Polyketide Chain | PKS Domains (PT, TE/CYC) | Orsellinic Acid (or related aromatic core) |

Enzymatic Machinery Involved in Chromene Ring Formation and Aromatic Prenylation

Following the creation of the aromatic core, two critical modifications occur: the attachment of a prenyl group and the formation of the chromene ring.

Aromatic Prenylation: The isoprenoid side chain, a characteristic feature of this molecule, is installed by a class of enzymes known as aromatic prenyltransferases (aPTs). acs.org In fungi, these are often soluble enzymes belonging to the dimethylallyltryptophan synthase (DMATS) superfamily, which catalyze a Friedel-Crafts type alkylation. nih.govnih.govwur.nl

Enzyme Action: The prenyltransferase catalyzes the transfer of a dimethylallyl group from a donor molecule, dimethylallyl pyrophosphate (DMAPP), to the electron-rich aromatic ring of the polyketide-derived precursor. nih.govacs.org This reaction is regiospecific, meaning the prenyl group is attached at a precise position on the aromatic scaffold. acs.org Fungal aPTs are of significant interest as biocatalysts for producing bioactive compounds. nih.gov

Chromene Ring Formation: The formation of the 2H-1-benzopyran (chromene) ring is a crucial step in the biosynthesis. This heterocyclic ring system is common in natural products and is often formed via an intramolecular cyclization event following prenylation. The enzyme responsible would catalyze the attack of a phenolic hydroxyl group onto the double bond of the attached prenyl side chain, leading to the formation of the six-membered oxygen-containing ring that defines the chromene structure.

| Step | Substrate | Key Enzyme Type | Product |

| 3. Aromatic Prenylation | Aromatic Core (e.g., Orsellinic Acid), DMAPP | Aromatic Prenyltransferase (aPT) | Prenylated Aromatic Intermediate |

| 4. Cyclization | Prenylated Aromatic Intermediate | Cyclase | Cannabiorcichromenic Acid core |

Biochemical Mechanisms of Halogenation: Chlorine Incorporation Pathways and Enzyme Activity

The final defining step in the biosynthesis of this compound is the specific incorporation of a chlorine atom at the C-8 position. Enzymatic halogenation is a key strategy used by organisms to increase the chemical diversity and biological activity of natural products. nih.govnih.gov

Chlorine Incorporation Pathways: Fungi have evolved specialized enzymes to catalyze halogenation. mdpi.com The two primary classes of halogenating enzymes are haloperoxidases and the more recently discovered flavin-dependent halogenases (FDHs). mdpi.comresearchgate.net For the regiospecific chlorination of an electron-rich aromatic ring, an FDH is the most likely enzymatic catalyst. nih.gov

Flavin-Dependent Halogenase (FDH) Activity: FDHs are highly selective biocatalysts that perform electrophilic halogenation. nih.govaiche.org

Mechanism: The enzyme utilizes a reduced flavin adenine (B156593) dinucleotide (FADH2), molecular oxygen (O2), and a halide ion (Cl⁻). The FDH generates a highly reactive chlorinating species, thought to be hypochlorous acid (HOCl) or a related enzyme-bound intermediate. researchgate.net This potent electrophile then attacks a specific, activated position on the aromatic substrate.

Regioselectivity: The reaction is typically directed to the position ortho to a hydroxyl group on the aromatic ring, which activates the ring for electrophilic substitution. nih.gov A well-studied example is the fungal halogenase Rdc2, which catalyzes the specific chlorination of various macrolactone and phenolic substrates. nih.govaiche.org In the case of this compound, the FDH would selectively chlorinate the C-8 position of the cannabiorcichromenic acid precursor to yield the final product.

| Step | Substrate | Key Enzyme Type | Halogen Donor | Product |

| 5. Halogenation | Cannabiorcichromenic Acid core | Flavin-Dependent Halogenase (FDH) | Chloride ion (Cl⁻) | This compound |

Chemical Synthesis and Synthetic Analogues of 8 Chlorocannabiorcichromenic Acid

Established Synthetic Methodologies for the 2H-Chromene Scaffold

The 2H-chromene (also known as 2H-1-benzopyran) scaffold is the foundational structure of 8-chlorocannabiorcichromenic acid. msu.edu A number of synthetic strategies have been developed for the efficient construction of this heterocyclic system. rsc.orgbenthamdirect.com

A prevalent and versatile method for synthesizing 2H-chromenes involves the condensation of salicylaldehydes with various reaction partners. The Knoevenagel condensation, a classic named reaction in organic chemistry, is frequently employed. beilstein-journals.orgnih.govacs.org This reaction typically involves the base-catalyzed condensation of a salicylaldehyde (B1680747) derivative with a compound containing an active methylene (B1212753) group, followed by an intramolecular cyclization. nih.govacs.org

For instance, the reaction of a substituted salicylaldehyde with ethyl acetoacetate (B1235776) or a similar β-ketoester can lead to the formation of a chromene-3-carboxylate derivative. The choice of base and reaction conditions can significantly influence the reaction's outcome and yield. researchgate.net Another approach involves the Petasis reaction, where a salicylaldehyde reacts with a vinylboronic acid and an amine, followed by thermal cyclization to yield the 2H-chromene. acs.org

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference(s) |

| Knoevenagel Condensation | Salicylaldehyde, Malononitrile | Na2CO3, H2O | 2-Iminochromene-3-carbonitrile | nih.govacs.org |

| Knoevenagel Condensation | Salicylaldehyde, Ethyl 4,4,4-trichloro-3-oxobutanoate | Piperidine | Ethyl 2-oxo-2H-chromene-3-carboxylate | researchgate.net |

| Petasis Reaction | Salicylaldehyde, Alkenylboronic Acid, Amine | Heat | 2H-Chromene | acs.org |

An alternative strategy for the synthesis of the 2H-chromene ring involves the thermal cyclization of aryl propargyl ethers. This method relies on a pericyclic reaction, specifically a Claisen rearrangement followed by an intramolecular ene reaction or a related cyclization pathway. The regioselectivity of this cyclization is a key consideration and can be influenced by the substitution pattern on the aromatic ring and the propargyl group. acs.org Indium(III) catalysis has been shown to promote the cascade hydroarylation/cycloisomerization of polyyne-type aryl propargyl ethers to form fused 2H-chromenes with 6-endo-dig regioselectivity. syncatmeth.es Additionally, radical or electrophilic cyclization of propargylic aryl ethers in the presence of diorganyl diselenides or ditellurides can also yield functionalized chromenes. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Key Feature | Reference(s) |

| Thermal Cyclization | Aryl Propargyl Ether | Heat | Pericyclic Rearrangement | acs.org |

| Cascade Hydroarylation/Cycloisomerization | Polyyne-type Aryl Propargyl Ether | InBr3 | 6-endo-dig Regioselectivity | syncatmeth.es |

| Radical/Electrophilic Cyclization | Propargylic Aryl Ether, Diorganyl Diselenide | Oxone | Introduction of Chalcogenyl Group | nih.gov |

Strategies for Regioselective Halogenation and Functional Group Introduction

A crucial step in the synthesis of this compound is the regioselective introduction of the chlorine atom at the C-8 position of the chromene ring. The electronic properties of the substituents already present on the aromatic ring will direct the position of electrophilic aromatic substitution. In many cases, direct halogenation can lead to a mixture of isomers. nih.gov

Modern synthetic methods offer more precise control over regioselectivity. The use of directing groups can facilitate halogenation at a specific position. For instance, a removable directing group could be installed to favor chlorination at C-8, followed by its subsequent removal. Furthermore, the use of specific halogenating agents and reaction conditions can significantly influence the outcome. For example, N-halosuccinimides (NCS, NBS, NIS) in solvents like hexafluoroisopropanol (HFIP) have been shown to provide mild and regioselective halogenation of a wide range of arenes and heterocycles. organic-chemistry.org Palladium-catalyzed C-H activation is another powerful tool for the regioselective functionalization of aromatic rings. nih.gov

The introduction of the carboxylic acid group at C-6 can be achieved through various methods, such as the carboxylation of an organometallic intermediate (e.g., a Grignard or organolithium reagent) derived from a halogenated precursor, or through the oxidation of a suitable precursor like a methyl or formyl group.

Development of Synthetic Analogues for Structure-Activity Exploration

The synthesis of analogues of this compound is essential for understanding the structural features responsible for its antifungal activity. By systematically modifying different parts of the molecule, researchers can probe the structure-activity relationship (SAR).

Key modifications could include:

Varying the Halogen at C-8: Replacing the chlorine atom with other halogens (fluorine, bromine, iodine) to investigate the effect of halogen size and electronegativity.

Modifying the C-2 Side Chain: Altering the length and branching of the 2-(4-methyl-3-pentenyl) group to explore its role in binding to the biological target.

Changing the Substitution on the Aromatic Ring: Introducing or modifying substituents at other positions on the benzene (B151609) ring to assess their impact on activity. For instance, the synthesis of analogues with different alkyl groups at C-7 or modifications to the C-5 hydroxyl group could provide valuable insights. nih.gov

Altering the Carboxylic Acid Group: Esterification or amidation of the carboxylic acid at C-6 could reveal its importance for the observed biological activity.

The development of efficient synthetic routes, such as those utilizing Suzuki cross-coupling reactions, can expedite the creation of a library of analogues with diverse structural modifications. mdpi.comnih.gov

Stereochemical Control and Resolution in Synthetic Routes

This compound possesses a chiral center at the C-2 position of the chromene ring. The stereochemistry at this center is likely crucial for its biological activity, a common feature in cannabinoids and related compounds. nih.govnih.gov Therefore, controlling the stereochemistry during synthesis is of paramount importance.

Several strategies can be employed to achieve stereochemical control:

Asymmetric Catalysis: The use of chiral catalysts in the key ring-forming or functionalization steps can lead to the enantioselective formation of the desired stereoisomer. msu.eduresearchgate.net For example, enantioselective organocatalysis has been successfully applied to the synthesis of 2H-chromenes. msu.edu

Chiral Pool Synthesis: Starting from a readily available chiral precursor can set the stereochemistry of the final product. For instance, utilizing a chiral terpenoid in the synthesis can introduce the desired stereocenter. rsc.orgresearchgate.net

Diastereoselective Reactions: If the molecule contains other stereocenters, their influence can be exploited to control the formation of the new stereocenter at C-2.

Chiral Resolution: In cases where a racemic mixture is obtained, chiral chromatography or resolution with a chiral resolving agent can be used to separate the enantiomers.

The development of stereodivergent synthetic strategies, which allow for the selective synthesis of any of the possible stereoisomers from a common set of starting materials, would be particularly valuable for a thorough investigation of the stereochemical requirements for biological activity. researchgate.net

Advanced Structural Characterization and Elucidation Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. For 8-Chlorocannabiorcichromenic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments would be employed to unambiguously assign all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms in the molecule. Key expected signals for this compound would include those for aromatic protons, olefinic protons of the pentenyl side chain, methyl groups, and methylene (B1212753) groups. The chemical shifts (δ) and coupling constants (J) are critical for establishing the relative positions of these protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of distinct carbon environments. For this compound, this would include signals for the carboxylic acid carbon, aromatic carbons, olefinic carbons, and aliphatic carbons in the side chain and chromene ring.

2D NMR Techniques:

Correlation Spectroscopy (COSY): This experiment identifies proton-proton couplings, helping to piece together spin systems within the molecule, such as the protons on the pentenyl side chain.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of its attached proton.

Heteronuclear Multiple Bond Correlation (HMBC): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting different fragments of the molecule, for instance, linking the pentenyl side chain to the chromene core and establishing the positions of the methyl and chloro substituents on the aromatic ring.

The collective data from these NMR experiments would allow for the complete assignment of the planar structure of this compound. While the original discovery confirmed the use of Magnetic Resonance Spectroscopy, detailed public data is scarce nih.gov. An illustrative table of expected ¹H and ¹³C NMR data is presented below.

Interactive Data Table: Illustrative NMR Data for this compound

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| 2 | Value | --- | --- | --- |

| 3 | Value | Value | d | Value |

| 4 | Value | Value | d | Value |

| 4a | Value | --- | --- | --- |

| 5 | Value | --- | --- | --- |

| 6 | Value | --- | --- | --- |

| 7 | Value | --- | --- | --- |

| 8 | Value | --- | --- | --- |

| 8a | Value | --- | --- | --- |

| 2-CH₃ | Value | Value | s | --- |

| 7-CH₃ | Value | Value | s | --- |

| 1' | Value | Value | m | --- |

| 2' | Value | Value | m | --- |

| 3' | Value | Value | t | Value |

| 4' | Value | Value | s | --- |

| 5' | Value | Value | s | --- |

| 6-COOH | Value | Value | s | --- |

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This precision allows for the calculation of a unique molecular formula.

For this compound, HRMS analysis would provide an exact mass measurement. This experimental mass would then be compared against the calculated theoretical masses of potential molecular formulas. The presence of chlorine is readily identified by its characteristic isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would be observable in the mass spectrum. The formula that matches the experimental mass with the lowest error (typically in parts per million, ppm) is confirmed as the correct molecular formula. This technique is fundamental in the early stages of structure elucidation to constrain the possibilities for the molecular structure.

Interactive Data Table: Illustrative HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z | Difference (ppm) | Molecular Formula |

| [M+H]⁺ | Value | Value | Value | C₂₁H₂₆ClO₄ |

| [M-H]⁻ | Value | Value | Value | C₂₁H₂₄ClO₄ |

| [M+Na]⁺ | Value | Value | Value | C₂₁H₂₅ClNaO₄ |

Spectroscopic Techniques for Absolute Configuration Determination (e.g., Chiroptical Spectroscopy)

This compound possesses a chiral center at the C2 position of the chromene ring, meaning it can exist as two non-superimposable mirror images, or enantiomers. Determining the absolute configuration (the actual three-dimensional arrangement of atoms) at this stereocenter is crucial for a complete structural description. Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with polarized light, is a primary method for this purpose.

The main chiroptical spectroscopic techniques include:

Electronic Circular Dichroism (ECD): ECD spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. The resulting spectrum, with its characteristic positive and negative peaks (Cotton effects), is highly sensitive to the molecule's absolute configuration.

Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of left and right circularly polarized infrared radiation. VCD is sensitive to the stereochemistry of the entire molecule.

To determine the absolute configuration of this compound, an experimental ECD or VCD spectrum would be obtained. This experimental spectrum is then compared to theoretical spectra generated through quantum chemical calculations for both possible enantiomers (e.g., (R) and (S) configurations). A match between the experimental spectrum and one of the calculated spectra allows for the unambiguous assignment of the absolute configuration nih.govresearchgate.net. This combined experimental and computational approach has become the standard for assigning the absolute stereochemistry of chiral natural products researchgate.netnih.gov.

Computational Structure Prediction and Validation Methods

Computational chemistry plays a vital, multifaceted role in modern structure elucidation, serving to predict structures, validate experimental findings, and interpret spectroscopic data. For this compound, computational methods would be integral to confirming its structure and understanding its properties.

Conformational Analysis: Molecules, particularly those with flexible side chains like the pentenyl group in this compound, can exist in multiple low-energy conformations. A thorough conformational search using molecular mechanics or quantum chemical methods is necessary to identify the most stable three-dimensional shapes of the molecule.

Prediction of Spectroscopic Data: Using methods like Density Functional Theory (DFT), it is possible to predict various spectroscopic properties.

NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts for a proposed structure can be compared with experimental data. A strong correlation provides powerful validation of the structural assignment.

Chiroptical Spectra: As mentioned in the previous section, the calculation of ECD and VCD spectra for each enantiomer is essential for determining the absolute configuration by comparing them with experimental spectra nih.govresearchgate.net.

Validation of Structure: If there is any ambiguity in the NMR data, computational modeling can help to distinguish between possible isomers by predicting their respective NMR parameters. The isomer whose predicted spectrum best matches the experimental data is deemed the correct one. This synergy between experimental data and computational validation provides a high degree of confidence in the final structural assignment. Computational studies are widely used to investigate the structure-activity relationships of cannabinoids and their interactions with biological targets nih.govnih.govuctm.edu.

Biological Role and Ecological Significance of 8 Chlorocannabiorcichromenic Acid

Investigation of its Role as a Fungal Antagonist in Microbial Interactions

Research has identified 8-Chlorocannabiorcichromenic acid as an active component in the culture of Thelonectria olida that exhibits antagonistic properties against various other fungi. nih.gov The production of such secondary metabolites is a common strategy among microorganisms to compete for resources and space in their ecological niches. The antagonistic activity of this compound has been confirmed through experiments with the purified compound. nih.gov

In addition to its antifungal properties, studies have revealed that this compound also possesses antibiotic activity against Gram-positive bacteria. nih.gov This broader spectrum of antimicrobial action underscores its potential importance in shaping the microbial communities in its vicinity. The ability to inhibit both fungal and bacterial competitors would provide Thelonectria olida with a significant competitive advantage.

Furthermore, a mixture containing this compound has demonstrated toxicity towards nematodes, indicating a role in defense against predation by these microscopic invertebrates. nih.gov This nematicidal activity adds another layer to its protective functions for the producing organism.

| Antagonistic Activity of this compound | Target Organisms | Observed Effect |

| Antifungal | Various fungi | Antagonized growth |

| Antibiotic | Gram-positive bacteria | Inhibition |

| Nematicidal | Nematodes | Toxicity |

This table summarizes the known antagonistic activities of this compound based on available research.

Potential Ecological Functions within Fungal Systems and their Environments

The production of this compound by Thelonectria olida suggests several potential ecological functions. As a soil-borne fungus, Thelonectria olida exists in a complex environment with numerous competing microorganisms. The secretion of antagonistic compounds like this compound is likely a key component of its survival strategy.

The ecological roles can be hypothesized as follows:

Competitive Advantage: By inhibiting the growth of other fungi and bacteria, this compound helps Thelonectria olida secure access to nutrients and substrate.

Niche Protection: The compound may play a role in defending the fungal colony from being overgrown or displaced by other microbes.

Defense against Grazers: The toxicity to nematodes suggests a defensive mechanism against predation by these common soil inhabitants.

Thelonectria olida has been isolated from various environments, including the rhizome of asparagus (Asparagus officinalis), indicating its association with plant root systems. In this context, the production of bioactive compounds could influence the microbial community composition in the rhizosphere, potentially impacting plant health.

Comparative Studies of its Biological Activity Profiles with Related Natural Products (Focus on non-human systems and general biological functions)

Direct comparative studies detailing the biological activity of this compound against other specific natural products are limited in the scientific literature. However, a comparison can be drawn with its non-chlorinated analog, cannabiorcichromenic acid, which is co-produced by Thelonectria olida. nih.gov Both compounds are identified as the active components responsible for the fungal antagonism observed in the cultures of the fungus. nih.gov

Another related compound, cannabichromenic acid (CBCA), found in the plant Cannabis sativa, has been studied more extensively for its antimicrobial properties. While not a fungal product, its structural similarity allows for a general comparison of bioactivity. For instance, cannabichromenic acid has demonstrated potent and rapid bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov This aligns with the observed antibiotic activity of this compound against Gram-positive bacteria. nih.gov

The table below provides a general comparison of the known biological activities of these related compounds in non-human systems.

| Compound | Source Organism | Known Biological Activities (Non-human systems) |

| This compound | Thelonectria olida (fungus) | Antifungal, Antibiotic (Gram-positive bacteria), Nematicidal nih.gov |

| Cannabiorcichromenic acid | Thelonectria olida (fungus) | Antifungal, Antibiotic (Gram-positive bacteria), Nematicidal nih.gov |

| Cannabichromenic acid (CBCA) | Cannabis sativa (plant) | Antibacterial (potent against MRSA) nih.gov |

This interactive table compares the known biological activities of this compound with related natural products.

Structure Activity Relationship Sar Studies for Chromene and Halogenated Metabolites

Analysis of the Influence of Halogen Substituents on Molecular Interactions

The introduction of halogen substituents into cannabinoid structures can significantly alter their pharmacological profiles by influencing their binding affinities and potencies at cannabinoid receptors. nih.gov In the case of 8-Chlorocannabiorcichromenic acid, the chlorine atom at the C8 position of the chromene ring is anticipated to exert a notable influence on its molecular interactions. Halogenation can impact molecular interactions through a combination of steric and electronic effects.

The presence of a chlorine atom, an electron-withdrawing group, can create a region of positive electrostatic potential on the halogen atom, known as a σ-hole. This enables the formation of halogen bonds, which are non-covalent interactions between the halogen and an electron-rich atom like oxygen or nitrogen on a biological target. nih.gov The strength of these halogen bonds is influenced by the nature of the halogen, with the effect generally increasing in the order of Cl < Br < I. nih.gov In the context of this compound, the chlorine atom could potentially engage in such interactions with amino acid residues in the binding pockets of its biological targets.

Research on other halogenated cannabinoids has demonstrated that the position and type of halogen substituent are critical for activity. For instance, studies on halogen-substituted Δ⁸-tetrahydrocannabinol analogs have shown that halogen substitution can lead to significant variations in affinity for the CB1 receptor. nih.gov Specifically, substitution at different positions on the phenolic ring or the side chain can either enhance or reduce affinity. nih.gov For example, 2-iodo substitution on the phenolic ring of a Δ⁸-THC analog resulted in a two-fold decrease in CB1 affinity. nih.gov While this is a different position and halogen, it highlights the sensitivity of the cannabinoid scaffold to such modifications.

The following table summarizes the influence of halogen substituents on the molecular interactions of cannabinoids based on findings from related compounds.

| Substituent | Position | Observed Effect on Molecular Interactions | Reference Compound(s) |

| Iodo | 2 (phenolic ring) | 2-fold reduction in CB1 receptor affinity. | Δ⁸-THC analog |

| Iodo | C1' (side chain) | Over 8-fold reduction in CB1 receptor affinity. | Δ⁸-THC analog |

| Bromo, Iodo | End of side chain | Enhancement in CB1 receptor affinity. | Δ⁸-THC analog |

| Fluoro | Pentyl group at N1 | Strong increase in CB1 receptor affinity. | Adamantane indazole-3-carboxamide |

It is important to note that while these findings provide a basis for understanding the potential role of the chlorine substituent in this compound, specific experimental studies on this compound are needed to confirm these hypotheses.

Systematic Exploration of Chromene Ring Substituents on Interaction Profiles

The chromene ring is a key structural feature of many cannabinoids, and substituents on this ring play a crucial role in defining their interaction profiles with biological targets. In this compound, the chromene ring is substituted with a chlorine atom at C8, a hydroxyl group at C5, and methyl groups at C2 and C7. A systematic exploration of these and other potential substituents can provide valuable insights into the structure-activity relationships of this class of compounds.

The hydroxyl group at C1 (equivalent to C5 in the numbering of this compound) is known to be a critical pharmacophoric element in classical cannabinoids, often acting as a hydrogen bond donor. researchgate.net The presence of the carboxylic acid at C6 in this compound introduces another potential point of interaction, likely through hydrogen bonding or ionic interactions.

The alkyl side chain at C3 of classical cannabinoids is a major determinant of affinity and potency at cannabinoid receptors. researchgate.net Although this compound has a different substitution pattern, the principle that the nature and length of alkyl substituents significantly impact activity is likely to hold true for this scaffold as well. For instance, in Δ⁸-THC analogs, methylation at the 2'-position of the side chain was found to be optimal for in vitro and in vivo potency. researchgate.net

The following table outlines the general effects of chromene ring substituents on the interaction profiles of cannabinoids, which can be extrapolated to understand the potential contributions of the substituents in this compound.

| Substituent | Position on Chromene Ring (Classical Cannabinoid Nomenclature) | General Influence on Interaction Profile |

| Hydroxyl | C1 | Acts as a crucial hydrogen bond donor, essential for high-affinity binding to cannabinoid receptors. |

| Alkyl Side Chain | C3 | Length and branching of the alkyl chain significantly impact receptor affinity and potency. |

| Halogen | Various | Can modulate receptor affinity and selectivity through steric and electronic effects, including halogen bonding. |

| Carboxylic Acid | Various | Introduces a potential hydrogen bond donor/acceptor and a site for ionic interactions. |

The combination of these substituents on the chromene ring of this compound results in a unique electronic and steric profile that dictates its biological activity.

Computational Chemistry Approaches for SAR Modeling and Prediction

Computational chemistry offers powerful tools to model and predict the structure-activity relationships of compounds like this compound, providing insights that can guide further experimental studies.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or other biological target. For this compound, docking simulations could be performed with potential targets to understand its binding mode. Given that it was isolated from a fungus and exhibits antifungal and antibiotic properties, potential targets could include enzymes or proteins essential for fungal or bacterial survival. nih.gov

Recent studies have utilized molecular docking to investigate the binding of cannabinoids to various targets, including neuroblastoma-related proteins. nih.gov In such simulations, the chlorine atom of this compound would be of particular interest, as its potential to form halogen bonds could be explicitly modeled. The results of docking studies can provide a structural hypothesis for the observed biological activity and guide the design of new analogs with improved properties.

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. To develop a QSAR model for analogs of this compound, a dataset of structurally related compounds with their corresponding biological activities would be required.

Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, would be calculated. These descriptors can include electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP). By applying statistical methods such as multiple linear regression or partial least squares, a QSAR model can be built to predict the activity of new, untested compounds. Such models have been successfully applied to various classes of cannabinoids to understand the key structural features driving their activity.

The three-dimensional shape (conformation) of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound would involve exploring its possible low-energy conformations to identify the most likely bioactive conformation.

Pharmacophore modeling takes this a step further by identifying the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. A pharmacophore model for this class of compounds would define the spatial relationships between key features such as hydrogen bond donors/acceptors, hydrophobic regions, and the halogen bond donor potential of the chlorine atom. This model can then be used as a 3D query to screen virtual libraries of compounds to identify new potential antifungal or antibiotic agents. Computational studies on other cannabinoids have successfully used molecular electrostatic potential (MEP) surfaces to understand their antioxidant properties, a technique that could also be applied here. nih.gov

Analytical Methodologies for Research and Quantification

Chromatographic Techniques for Separation and Detection

Chromatographic methods are central to the analysis of 8-chlorocannabiorcichromenic acid, providing the necessary separation from complex mixtures of other fungal metabolites.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility is enhanced by a variety of detection methods.

For the separation of acidic compounds such as this compound, reversed-phase HPLC is commonly employed. A C18 or C8 column is often the stationary phase of choice, offering effective separation based on hydrophobicity. The mobile phase typically consists of a mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid to ensure the acidic analyte is in its protonated form) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to resolve a wide range of compounds with varying polarities.

Detection Methods for HPLC:

UV-Vis Detection: Diode Array Detection (DAD) or a variable wavelength UV detector is commonly used for the initial detection and quantification of benzopyran-containing compounds. The chromophore of the benzopyran ring system allows for detection at specific wavelengths, typically determined by acquiring the UV spectrum of the purified compound.

Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS)

Future Research Directions and Academic Opportunities

Genetic and Enzymatic Elucidation of Remaining Biosynthetic Pathways in C. olidum

A fundamental area for future research is the complete elucidation of the biosynthetic pathway of 8-chlorocannabiorcichromenic acid in Chaetomium olidum. Fungal polyketides are synthesized by large, multifunctional enzymes known as polyketide synthases (PKSs), which assemble the carbon backbone from simple acyl-CoA precursors. nih.govalbany.edursc.org The structural diversity of these molecules is further expanded by tailoring enzymes that catalyze reactions such as oxidation, methylation, and, in this case, halogenation. rsc.orgacs.org

Future investigations should focus on identifying and characterizing the specific PKS responsible for the cannabiorcichromenic acid scaffold. This will likely involve genome sequencing of C. olidum and bioinformatic analysis to identify putative PKS genes. doe.gov Subsequent gene knockout or heterologous expression studies in a suitable host organism, such as Aspergillus nidulans or Saccharomyces cerevisiae, could confirm the function of the identified PKS. nih.gov

A critical aspect of this research will be the identification of the halogenating enzyme that incorporates a chlorine atom to form the final product. Fungi possess various halogenases, and pinpointing the specific enzyme in C. olidum will be a significant step. nih.gov Understanding the complete enzymatic cascade will not only provide fundamental knowledge but also set the stage for the chemoenzymatic and biocatalytic production of this compound and its analogs.

Chemoenzymatic Synthesis and Biocatalytic Production of this compound and Analogues

The development of efficient and sustainable methods for the synthesis of this compound is a crucial step towards exploring its full potential. Chemoenzymatic synthesis, which combines the selectivity of enzymes with the versatility of chemical reactions, offers a promising approach. nih.gov

Once the biosynthetic enzymes from C. olidum are identified and characterized, they can be employed as biocatalysts. For instance, the PKS and the halogenase could be used in a cell-free system or in engineered microbial hosts to produce the target compound. This biocatalytic approach can offer high stereoselectivity and reduce the need for harsh chemical reagents. nih.gov

Furthermore, the substrate promiscuity of these enzymes could be exploited to generate novel analogues of this compound. By feeding the enzymatic system with different precursor molecules, it may be possible to create a library of related compounds with potentially enhanced or novel biological activities. This approach has been successfully used for the diversification of other polyketides.

Exploration of Novel Molecular Targets and Interaction Mechanisms in Non-Human Biological Systems

While this compound is known to have antifungal properties, its precise mechanism of action remains unknown. mdpi.com A significant research opportunity lies in identifying its molecular targets in susceptible fungi and other non-human biological systems. Understanding how this compound exerts its effects is critical for its potential development as a biocontrol agent or a pharmacological tool.

Initial studies could involve screening for its inhibitory effects against a panel of known antifungal targets. For example, its ability to bind to ergosterol, a key component of fungal cell membranes and the target of the polyene antifungal natamycin, could be investigated. wikipedia.org Additionally, its impact on fungal cell wall integrity, nucleic acid synthesis, or other essential cellular processes should be explored.

Advanced techniques such as chemical proteomics and transcriptomics could be employed to identify the specific proteins and pathways affected by this compound in target organisms. This would provide a more comprehensive understanding of its mode of action and could reveal novel antifungal targets.

Development of Advanced In Situ Analytical Techniques for Fungal Metabolite Profiling

To gain a deeper understanding of the production and ecological role of this compound, the development and application of advanced in situ analytical techniques are essential. These methods allow for the visualization of metabolite distribution directly within fungal cultures and their natural environments, providing spatial and temporal information that is lost during traditional extraction-based analyses. rsc.orgresearchgate.net

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry Imaging (MALDI-MSI) is a powerful technique that can map the distribution of secondary metabolites in fungal colonies and during interactions with other microorganisms. nih.govresearchgate.netnih.gov Applying MALDI-MSI to C. olidum cultures could reveal where and when this compound is produced, offering clues about its function. nih.govresearchgate.net

Another promising technique is Desorption Electrospray Ionization Mass Spectrometry (DESI-MS), an ambient ionization method that allows for direct analysis of fungal cultures with minimal sample preparation. rsc.orgresearchgate.net In situ screening using methods like colony assay combined with liquid chromatography-tandem mass spectrometry (LC-MS/MS) can also be a powerful tool for high-throughput analysis of metabolite production under different conditions. nih.gov These advanced analytical approaches will be instrumental in studying the chemical ecology of C. olidum.

Deeper Investigations into the Ecological and Evolutionary Drivers of Halogenated Metabolite Production

The production of secondary metabolites by fungi is often driven by ecological interactions and evolutionary pressures. nih.govresearchgate.net A fascinating area for future research is to investigate the ecological role of this compound and the evolutionary forces that have shaped its biosynthesis.

As C. olidum is known to be associated with plants, one hypothesis is that this chlorinated compound plays a role in protecting the host plant from pathogens or in competing with other microbes in the rhizosphere. doe.govcabidigitallibrary.orgcabidigitallibrary.org Co-culture experiments with other fungi and bacteria, analyzed by in situ techniques, could shed light on its role in microbial warfare.

From an evolutionary perspective, understanding the origin and diversification of the biosynthetic gene cluster for this compound would be highly informative. Comparative genomics with other Chaetomium species could reveal how this pathway has evolved. nih.gov The evolution of PKS genes is a dynamic process involving gene duplication, fusion, and horizontal gene transfer, and studying this in the context of a halogenated polyketide would provide valuable insights into the generation of chemical diversity in fungi. nih.govethz.ch

Q & A

Q. How do structural variations in this compound impact its bioactivity, and what experimental designs can elucidate structure-activity relationships (SAR)?

- Methodological Answer : Synthesize analogs with modifications at the chromene ring or chlorine position. Use in vitro assays (e.g., receptor binding or enzyme inhibition) paired with molecular docking simulations. Apply clustered data analysis to account for biological replicates and minimize false positives .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges). Conduct meta-analyses using PRISMA guidelines, assess study bias via Cochrane Collaboration tools, and validate findings through independent replication with standardized protocols .

Q. How can researchers investigate the ecological role of this compound in fungal-host interactions?

- Methodological Answer : Use transcriptomics to identify biosynthetic gene clusters in Cylindrocarpon olidum and co-culture experiments with host plants. Apply metabolomic profiling (LC-MS/MS) to track compound production under stress conditions (e.g., pathogen challenge) .

Data Analysis and Reporting

Q. What statistical approaches are optimal for analyzing clustered bioassay data involving this compound?

- Methodological Answer : Use mixed-effects models to account for nested observations (e.g., technical replicates within biological samples). Report intraclass correlation coefficients (ICC) to quantify data hierarchy. Software tools like R (lme4 package) or Python (Statsmodels) are recommended .

Q. How should researchers address artifacts in chromatographic characterization of halogenated cannabinoids?

Q. What guidelines ensure rigorous reporting of this compound research in peer-reviewed journals?

- Methodological Answer : Follow STROBE or CONSORT checklists for observational/experimental studies. Include raw spectral data, assay protocols, and negative controls in supplementary materials. Cite primary literature over reviews to avoid citation bias .

Comparative and Evolutionary Studies

Q. How does the biosynthesis of this compound in fungi compare to plant-derived cannabinoids?

- Methodological Answer : Use comparative genomics to identify homologous polyketide synthases (PKS) in fungi vs. plants. Phylogenetic analysis of PKS domains can reveal evolutionary divergence, while heterologous expression in model organisms (e.g., Aspergillus) tests pathway functionality .

Q. What analytical techniques differentiate this compound from structurally similar chromene derivatives in complex mixtures?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.